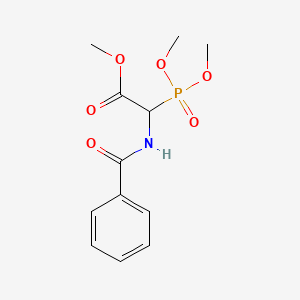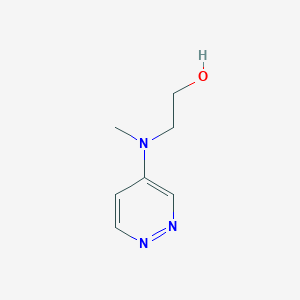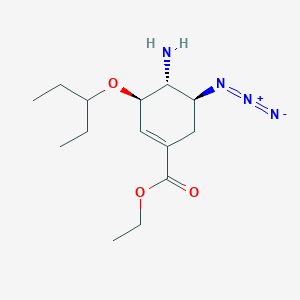
Methyl2-benzamido-2-(dimethoxyphosphoryl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl2-benzamido-2-(dimethoxyphosphoryl)acetate is a chemical compound with the molecular formula C11H14NO5P It is known for its unique structure, which includes a benzoylamino group, a dimethoxyphosphoryl group, and an acetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl2-benzamido-2-(dimethoxyphosphoryl)acetate typically involves the reaction of benzoyl chloride with methyl 2-(dimethoxyphosphoryl)acetate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants and products. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reaction is carried out in large reactors. The product is purified using industrial-scale purification techniques such as distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions
Methyl2-benzamido-2-(dimethoxyphosphoryl)acetate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acids.
Reduction: Reduction reactions can convert the compound into its corresponding phosphine derivatives.
Substitution: The benzoylamino group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles such as amines and thiols are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include phosphonic acids, phosphine derivatives, and various substituted benzoylamino compounds.
Scientific Research Applications
Methyl2-benzamido-2-(dimethoxyphosphoryl)acetate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the synthesis of phosphonate esters and related compounds.
Biology: The compound is studied for its potential biological activity, including its role as an enzyme inhibitor.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of Methyl2-benzamido-2-(dimethoxyphosphoryl)acetate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to changes in cellular processes.
Comparison with Similar Compounds
Methyl2-benzamido-2-(dimethoxyphosphoryl)acetate can be compared with similar compounds such as:
Methyl 2-(dimethoxyphosphoryl)acetate: This compound lacks the benzoylamino group and has different reactivity and applications.
Methyl 2-(acetylamino)-2-(dimethoxyphosphoryl)acetate: This compound has an acetylamino group instead of a benzoylamino group, leading to different chemical properties and uses.
Methyl (benzoylamino)(dimethoxyphosphoryl)(4-fluorophenyl)acetate:
Properties
Molecular Formula |
C12H16NO6P |
|---|---|
Molecular Weight |
301.23 g/mol |
IUPAC Name |
methyl 2-benzamido-2-dimethoxyphosphorylacetate |
InChI |
InChI=1S/C12H16NO6P/c1-17-12(15)11(20(16,18-2)19-3)13-10(14)9-7-5-4-6-8-9/h4-8,11H,1-3H3,(H,13,14) |
InChI Key |
XUKNQPGQVKDJRX-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(NC(=O)C1=CC=CC=C1)P(=O)(OC)OC |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-(tetrazol-1-yl)-6,7-dihydro-5H-cyclopenta[c]pyridine-7-carboxylic acid](/img/structure/B8461668.png)
![1h-Pyrrolo[2,3-b]pyridine-5-methanol,4-[[(1s,2r)-2-methylcyclohexyl]amino]-](/img/structure/B8461681.png)

![2-(4-Fluorophenyl)-6-methylimidazo[1,2-a]pyridin-3-amine](/img/structure/B8461696.png)
![4-[(3-Phenylprop-2-en-1-yl)oxy]piperidine](/img/structure/B8461698.png)







![4-{[4-(Decyloxy)phenyl]ethynyl}phenol](/img/structure/B8461765.png)

